4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC16703193
Molecular Formula: C11H21BO2
Molecular Weight: 196.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21BO2 |
|---|---|
| Molecular Weight | 196.10 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-pent-1-enyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3 |
| Standard InChI Key | IMIHEZMTQOARIK-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,3,2-dioxaborolane core, a five-membered ring containing one boron atom and two oxygen atoms. The boron center is bonded to two oxygen atoms and an alkenyl group, specifically a (1E)-pent-1-en-1-yl substituent. The "4,4,5,5-tetramethyl" designation refers to the four methyl groups attached to the 4th and 5th positions of the dioxaborolane ring, which enhance steric protection and electronic stability .
The (1E)-pent-1-en-1-yl group introduces a trans-configuration double bond between the first and second carbon atoms of the pentenyl chain. This geometry influences the compound’s reactivity in cross-coupling reactions by modulating steric interactions and conjugation effects .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.10 g/mol |
| CAS Registry Number | 1361046-86-7 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl groups on the dioxaborolane ring. The NMR spectrum typically shows a peak near 30 ppm, consistent with tetracoordinate boron environments. In NMR, the trans-alkenyl protons resonate as a doublet of doublets between δ 5.8–6.2 ppm, with coupling constants () of 15–18 Hz, confirming the E-configuration .
Synthesis and Optimization
Synthetic Pathways
The primary synthesis involves reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 1-penten-1-yne or its derivatives under palladium-catalyzed conditions. This method leverages the hydroboration of alkynes, where the boron atom adds to the terminal carbon of the alkyne, followed by cyclization to form the dioxaborolane ring.
Representative Reaction:
Yields typically range from 60–75%, contingent on reaction temperature, solvent polarity, and catalyst loading. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred solvents due to their ability to stabilize boron intermediates.
Purification and Stability
Chromatographic purification (silica gel, hexane/ethyl acetate eluent) isolates the compound as a colorless liquid. It exhibits moderate air sensitivity, necessitating storage under inert atmospheres at –20°C. Decomposition occurs above 150°C, releasing boron oxides and hydrocarbons .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
This compound is a linchpin in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and alkenyl boronic esters. For example, coupling with iodobenzene yields trans-stilbene derivatives with >90% stereoselectivity.
Mechanistic Insight:
The palladium catalyst oxidatively adds to the aryl halide, forming a Pd(II) intermediate. Transmetalation with the boronic ester precedes reductive elimination, releasing the biaryl product and regenerating the Pd(0) catalyst.
Polymer Chemistry
In materials science, the compound acts as a monomer for boron-containing polymers. Copolymerization with styrene derivatives produces materials with enhanced thermal stability and optoelectronic properties, relevant to organic light-emitting diodes (OLEDs).
Comparative Analysis with Related Compounds
Structural Analogues
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4,4,5,5-Tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane: Shorter alkenyl chain reduces steric bulk but lowers thermal stability.
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4,4,5,5-Tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane: Branched alkenyl group increases lipophilicity, enhancing solubility in nonpolar solvents.
Table 2: Comparative Properties of Dioxaborolanes
| Compound | Molecular Weight | Reactivity in Suzuki Coupling |
|---|---|---|
| 4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl] | 196.10 | High |
| 4,4,5,5-Tetramethyl-2-[(1E)-prop-1-en-1-yl] | 168.04 | Moderate |
| 4,4,5,5-Tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl] | 210.12 | High |
Future Research Directions
Ongoing studies focus on:
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Developing asymmetric variants for enantioselective synthesis.
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Exploring photocatalytic applications in C–H borylation.
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Engineering polymeric matrices for boron neutron capture therapy (BNCT).
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